molecular formula C8H12N2O B6234538 (1-cyclobutyl-1H-pyrazol-3-yl)methanol CAS No. 2408964-97-4

(1-cyclobutyl-1H-pyrazol-3-yl)methanol

Cat. No.: B6234538
CAS No.: 2408964-97-4
M. Wt: 152.19 g/mol
InChI Key: PJMYKXRUXZGXSL-UHFFFAOYSA-N
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Description

(1-Cyclobutyl-1H-pyrazol-3-yl)methanol is a pyrazole derivative characterized by a cyclobutyl substituent at the 1-position of the pyrazole ring and a hydroxymethyl group at the 3-position. Its molecular formula is C₈H₁₂N₂O, with a molecular weight of 152.19 Da (CAS: 2228570-93-0) .

Properties

CAS No.

2408964-97-4

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(1-cyclobutylpyrazol-3-yl)methanol

InChI

InChI=1S/C8H12N2O/c11-6-7-4-5-10(9-7)8-2-1-3-8/h4-5,8,11H,1-3,6H2

InChI Key

PJMYKXRUXZGXSL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C=CC(=N2)CO

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-cyclobutyl-1H-pyrazol-3-yl)methanol typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of cyclobutanone with hydrazine hydrate in the presence of a suitable catalyst to form the pyrazole ring. The resulting intermediate is then subjected to reduction conditions to introduce the methanol group.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-cyclobutyl-1H-pyrazol-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, such as alcohols or amines, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the pyrazole ring, where halogens or other functional groups can be introduced using reagents like halogenating agents or organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, organometallic compounds, and nucleophiles.

Major Products Formed:

    Oxidation: Aldehydes, ketones, and carboxylic acids.

    Reduction: Alcohols, amines, and hydrocarbons.

    Substitution: Halogenated pyrazoles, alkylated derivatives, and other functionalized compounds.

Scientific Research Applications

Chemistry: (1-cyclobutyl-1H-pyrazol-3-yl)methanol is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1-cyclobutyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key physicochemical and structural differences between (1-cyclobutyl-1H-pyrazol-3-yl)methanol and analogous pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (Da) Substituent(s) Patent/Literature Count Key Structural Features
This compound C₈H₁₂N₂O 152.19 Cyclobutyl (1-position) 0 patents, 0 literature Strained cyclobutane ring; 3-hydroxymethyl
(1-Cyclopropyl-1H-pyrazol-5-yl)methanol C₇H₁₀N₂O 138.08 Cyclopropyl (1-position) 0 patents, 0 literature Smaller cyclopropane ring; 5-hydroxymethyl
(1H-Pyrazol-3-yl)methanol C₄H₆N₂O 98.10 None Multiple entries Base pyrazole with hydroxymethyl group
{1-[2-Amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol C₁₀H₁₇N₃O 195.26 Cyclobutyl with aminoethyl chain - Extended side chain; potential bioactivity

Structural and Physicochemical Analysis

  • Cyclobutyl vs. Cyclopropyl Substituents : The cyclobutyl group introduces greater steric bulk and ring strain compared to cyclopropyl analogs . This may influence solubility, with cyclobutyl derivatives likely exhibiting lower aqueous solubility due to increased hydrophobicity.
  • Hydroxymethyl Position: The hydroxymethyl group at the 3-position (vs.
  • Aminoethyl Side Chain: The derivative {1-[2-amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol (C₁₀H₁₇N₃O) has a higher molecular weight and a basic amino group, which may enhance membrane permeability or interaction with biological targets .

Research Findings and Hypotheses

  • Limited Data: No direct experimental studies on this compound are available.
  • Comparative Reactivity : Cyclopropane rings are typically more reactive due to higher ring strain, but cyclobutyl derivatives may exhibit unique stability in certain synthetic pathways. This has been observed in unrelated studies of strained hydrocarbons .
  • Biological Activity: The aminoethyl-substituted analog (C₁₀H₁₇N₃O) might mimic functionalities seen in bioactive molecules, such as histamine or neurotransmitter analogs, though this remains speculative without assay data .

Biological Activity

(1-Cyclobutyl-1H-pyrazol-3-yl)methanol is a compound characterized by its unique structural features, including a cyclobutyl group attached to a pyrazole ring. Its molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol. This compound has garnered interest in the fields of medicinal chemistry and biological research due to its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate the activity of target proteins, leading to alterations in cellular signaling pathways relevant to various physiological processes. The compound's mechanism of action may involve:

  • Binding Affinity : Studies indicate that the compound exhibits significant binding affinity to enzymes, which could elucidate its anti-inflammatory and anticancer properties.
  • Modulation of Signaling Pathways : By interacting with receptors, this compound may influence signaling pathways critical for cell growth and apoptosis.

Biological Activity Overview

Research has highlighted several key areas where this compound demonstrates biological activity:

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a potential candidate for developing new antibiotics. The specific mechanisms through which it exerts these effects are still under investigation but may involve disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation in various models. This effect is likely mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented in preliminary studies. The exact pathways involved are still being explored, but interactions with specific oncogenic signaling pathways are suspected .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
(1-cyclobutyl-1H-pyrazol-5-yl)methanolMethanol at 5-positionAntimicrobial
(1-cyclobutyl-1H-pyrazol-4-yl)methanolMethanol at 4-positionLimited studies
(1-cyclopropyl-1H-pyrazol-3-yl)methanolCyclopropyl instead of cyclobutylDifferent reactivity

The distinct positioning of functional groups in this compound contributes to its unique pharmacological profile compared to these analogs .

Case Studies

Several case studies have been conducted to investigate the biological effects of this compound:

  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
  • Anti-inflammatory Mechanisms : A study involving animal models showed significant reductions in inflammatory markers following treatment with this compound, indicating its therapeutic potential for inflammatory diseases .
  • Anticancer Properties : In cellular assays, the compound was found to induce apoptosis in various cancer cell lines, highlighting its potential role in cancer therapy .

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